molecular formula C19H15FO4 B5070581 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone

5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone

Cat. No. B5070581
M. Wt: 326.3 g/mol
InChI Key: OCCCNNQGLLKEQZ-LCYFTJDESA-N
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Description

5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, also known as DMHF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMHF is a furanone derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone is not fully understood, but it has been proposed that 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone acts as an inhibitor of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to inhibit the growth of cancer cells, such as breast cancer cells, and to induce apoptosis, or programmed cell death, in cancer cells. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been shown to have anti-microbial activity against various bacteria and fungi, such as Staphylococcus aureus and Candida albicans. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential applications in drug discovery, material science, and catalysis. However, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone also has some limitations, such as its limited solubility in water and some organic solvents, and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone, including the development of more efficient and scalable synthesis methods, the exploration of its potential applications in drug discovery, material science, and catalysis, and the elucidation of its mechanism of action and physiological effects. In addition, the development of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone derivatives with improved properties and the investigation of their potential applications are also promising future directions.

Synthesis Methods

5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone can be synthesized using different methods, including the acid-catalyzed reaction of 2,5-dimethoxybenzaldehyde and 4-fluorobenzyl bromide, the one-pot synthesis using 2,5-dimethoxybenzaldehyde, 4-fluorobenzyl bromide, and copper powder, and the microwave-assisted synthesis using 2,5-dimethoxybenzaldehyde, 4-fluorobenzyl bromide, and potassium carbonate. The yield and purity of 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone depend on the synthesis method used.

Scientific Research Applications

5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields, including drug discovery, material science, and catalysis. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug discovery. 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has also been used as a building block for the synthesis of new materials, such as polymers and dendrimers. In addition, 5-(2,5-dimethoxyphenyl)-3-(4-fluorobenzylidene)-2(3H)-furanone has been used as a catalyst in various chemical reactions, such as the Knoevenagel condensation.

properties

IUPAC Name

(3Z)-5-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FO4/c1-22-15-7-8-17(23-2)16(11-15)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCCNNQGLLKEQZ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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